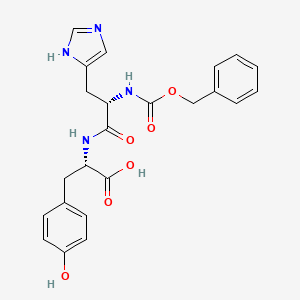
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features a combination of functional groups, including an imidazole ring, a benzyloxycarbonyl-protected amino group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.
Amide Bond Formation: The protected amino acid is coupled with the imidazole-containing intermediate using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The benzyloxycarbonyl group is removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it serves as a tool for studying enzyme-substrate interactions, particularly those involving imidazole-containing compounds.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-methoxyphenyl)propanoic acid
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-chlorophenyl)propanoic acid
Uniqueness
The uniqueness of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the hydroxyphenyl group provides additional sites for modification and interaction compared to its methoxy or chlorophenyl analogs.
Propiedades
Fórmula molecular |
C23H24N4O6 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 |
Clave InChI |
QHPSWBYUIKSQHA-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


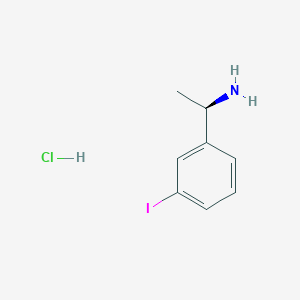
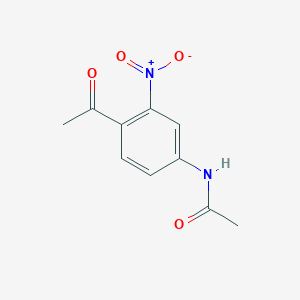
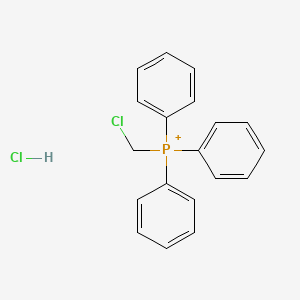
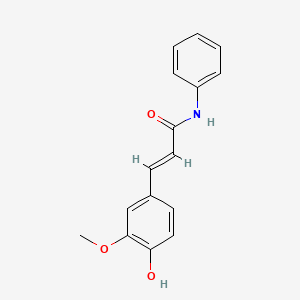
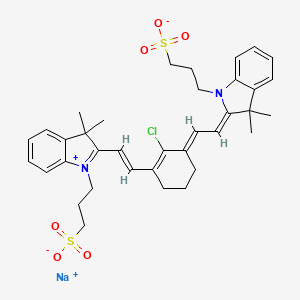

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
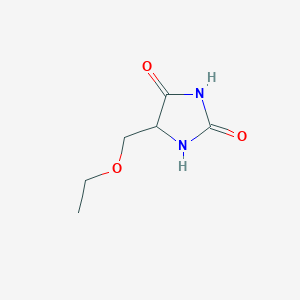
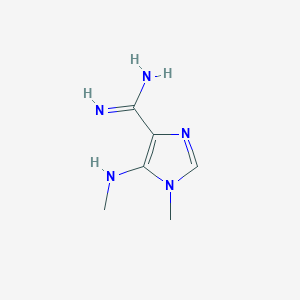
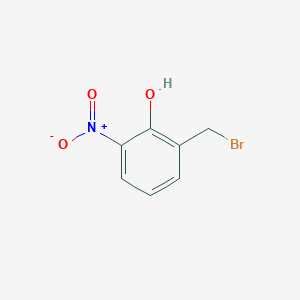
![6-Amino-4-methoxy-1H-benzo[d]imidazol-2-ol](/img/structure/B15198974.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile](/img/structure/B15198984.png)
![(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B15198992.png)
